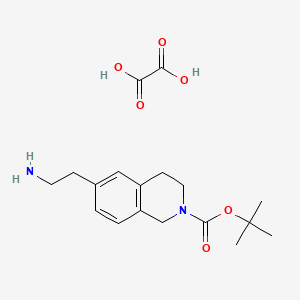

![molecular formula C12H22N2O3 B6610923 tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate CAS No. 2150488-85-8](/img/structure/B6610923.png)

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate” is a chemical compound with the CAS Number: 1622091-60-4 . It has a molecular weight of 216.28 and its IUPAC name is tert-butyl ( (3- (aminomethyl)oxetan-3-yl)methyl)carbamate .

Synthesis Analysis

The synthesis of “tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate” is relatively complex. It generally involves the reaction of the corresponding amino methanol with ethylene oxide under appropriate conditions to form 3-(aminomethyl)oxetan-3-ol .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H20N2O3 . The InChI code for this compound is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate” include a molecular weight of 216.28 . It is typically a colorless or white solid . It is soluble in some organic solvents, such as ethanol and dimethylformamide (DMF) . The boiling point is predicted to be 316.0±35.0 °C .Applications De Recherche Scientifique

Skeletal Editing of Organic Molecules

This compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and his team from the University of Chicago . The strategy involved the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Nitrogen Deletion

The compound is also known as a “nitrogen-deleting” reagent . This application allows for the modification of organic molecules by removing nitrogen atoms .

Creep Rupture Study in Commercial Oriented Strandboard (OSB)

The compound has been used in a creep rupture study in commercial oriented strandboard (OSB) using a 4-point flexural test . The study found that defects on the compression side of the bending specimen were more critical than on the tension side in creep-rupture .

Monitoring Critical Defects in OSB

The compound has been used to monitor and capture the internal flaw development and crack propagation in bio-based products . This application uses acoustic emission (AE) technology .

Inhibition of Human Immunodeficiency Virus (HIV) Replication

The oxetane nucleoside of antibiotic oxetanocin A, a structural analogue for this compound, has been reported to inhibit the replication of the human immunodeficiency virus (HIV) .

Modulation of the N-methyl-D-aspartate (NMDA) Receptor Complex

3-Aminooxetane-3-carboxylic acid XV, a structural analogue for glycine and related to this compound, has been reported as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex .

Propriétés

IUPAC Name |

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14(9-4-5-9)12(6-13)7-16-8-12/h9H,4-8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIBCQOHPNSYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2(COC2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(aminomethyl)oxetan-3-yl)(cyclopropyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)

![3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610859.png)

![9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid](/img/structure/B6610867.png)

![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)

![tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B6610891.png)

![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)

![tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B6610932.png)